An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide, a halogenated amide of significant interest as a synthetic intermediate. The primary synthetic route detailed herein involves the nucleophilic acyl substitution between 2,5-dichloroaniline and 2-bromopropionyl chloride. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and safety management. The guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical instructions necessary for the successful and safe laboratory-scale synthesis of this compound.
Introduction
Amide bond formation is a cornerstone of modern organic chemistry, fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to agrochemicals.[1] Aryl amides, specifically those derived from anilines, are a prominent class of compounds found in numerous bioactive molecules.[1] The target molecule of this guide, 2-bromo-N-(2,5-dichlorophenyl)propanamide, belongs to this class and serves as a valuable building block in synthetic chemistry.
Chemical Identity
-
IUPAC Name: 2-bromo-N-(2,5-dichlorophenyl)propanamide
-
Chemical Formula: C₉H₈BrCl₂NO
-
Molecular Weight: 312.98 g/mol
-
Structure:
(Image for illustrative purposes)
Significance and Applications
While specific applications for 2-bromo-N-(2,5-dichlorophenyl)propanamide are not extensively documented in public literature, its structure is analogous to several commercially significant compounds. For instance, the herbicide Propanil is N-(3,4-dichlorophenyl)propanamide, highlighting the utility of dichlorinated anilide structures in agrochemistry.[2][3][4] The presence of a bromine atom at the alpha-position to the carbonyl group introduces a reactive handle, making it a versatile intermediate for further functionalization, potentially in the development of novel pesticides or pharmaceutical agents.[5][6][7]
Synthetic Strategy and Mechanism
The most direct and efficient method for constructing the target amide is through the acylation of an amine, a classic and robust transformation in organic synthesis.[8][9]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the amide C-N bond, identifying the primary starting materials: 2,5-dichloroaniline and a 2-bromopropionyl synthon. The most practical and reactive synthon for this purpose is 2-bromopropionyl chloride.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis: Nucleophilic Acyl Substitution
The synthesis proceeds via the reaction of the nucleophilic amino group of 2,5-dichloroaniline with the highly electrophilic carbonyl carbon of 2-bromopropionyl chloride.[8] This reaction is typically performed in an inert aprotic solvent in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[9]
Reaction Mechanism
The mechanism follows a two-step addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline attacks the carbonyl carbon of 2-bromopropionyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O bond reforms, leading to the expulsion of the chloride ion, the best leaving group present.
-
Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final amide product along with the base's hydrochloride salt.[9]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Materials and Instrumentation
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molecular Wt. ( g/mol ) | Grade | Supplier |
| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 99% | Sigma-Aldrich[10] |
| 2-Bromopropionyl chloride | C₃H₄BrClO | 171.42 | Technical Grade, 98% | Sigma-Aldrich[11], TCI |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard Supplier |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | ≥99.5%, distilled | Standard Supplier |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aqueous) | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aqueous) | Standard Supplier |
| Brine | NaCl (aq) | 58.44 | Saturated (aqueous) | Standard Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Standard Supplier |
Required Equipment
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Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Nitrogen/Argon gas inlet and bubbler
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
Detailed Step-by-Step Procedure
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 2,5-dichloroaniline (8.10 g, 50.0 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM). Add triethylamine (7.0 mL, 5.06 g, 50.0 mmol, 1.0 eq).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 2-bromopropionyl chloride (8.57 g, 50.0 mmol, 1.0 eq) in 30 mL of anhydrous DCM.
-
Reaction: Add the 2-bromopropionyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Validation
The identity and purity of the synthesized 2-bromo-N-(2,5-dichlorophenyl)propanamide should be confirmed through standard analytical techniques:
-
Appearance: Expected to be an off-white to pale yellow solid.[10]
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (in the 7-8 ppm region), the methine proton adjacent to the bromine (a quartet), and the methyl protons (a doublet).
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the carbonyl carbon (~165-170 ppm).
-
FT-IR: An infrared spectrum should display a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.
Safety and Hazard Management
The synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.
Reagent-Specific Hazards
| Chemical | Key Hazards | GHS Pictograms |
| 2,5-Dichloroaniline | Toxic if swallowed, inhaled, or in contact with skin.[10][12] Very toxic to aquatic life.[12] Irritant.[13][14] | ☠️, 環境 |
| 2-Bromopropionyl chloride | Flammable liquid and vapor.[11] Causes severe skin burns and eye damage.[15][16] Corrosive and lachrymatory.[15][17] Reacts with water.[6] | 🔥, corrosive, ❗ |
| Dichloromethane (DCM) | Skin and eye irritant. Suspected carcinogen. | ❗, health hazard |
| Triethylamine (Et₃N) | Flammable liquid. Toxic if inhaled. Causes skin and eye burns. | 🔥, ☠️, corrosive |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[15]
-
Body Protection: Flame-retardant lab coat.
-
Respiratory Protection: Not generally required if work is performed in a fume hood, but a respirator with an appropriate cartridge should be available.
Waste Disposal
-
Halogenated Organic Waste: All organic filtrates and solvent washes should be collected in a designated halogenated waste container.
-
Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.
-
This material and its container must be disposed of as hazardous waste.[12]
Discussion and Field Insights
-
Causality of Reagent Choice: 2-Bromopropionyl chloride is selected over other acylating agents (e.g., the corresponding carboxylic acid with a coupling agent) due to its high reactivity, which typically leads to faster reaction times and higher yields.[8] The trade-off is its sensitivity to moisture and higher toxicity.
-
Role of the Base: The use of at least one equivalent of a tertiary amine base like triethylamine is critical. It neutralizes the HCl generated in situ, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and thereby ensuring the reaction proceeds to completion.[9]
-
Temperature Control: The initial dropwise addition at 0 °C is a crucial process control step. The acylation reaction is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, promoting undesirable side reactions and potentially causing the low-boiling-point solvent (DCM) to boil.
-
Moisture Sensitivity: 2-Bromopropionyl chloride readily hydrolyzes upon contact with water to form 2-bromopropionic acid and HCl. Therefore, the use of anhydrous solvents and a dry, inert atmosphere is paramount to achieving a high yield.[6]
Conclusion
This guide outlines a reliable and well-established method for the synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide via nucleophilic acyl substitution. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can effectively produce this valuable chemical intermediate. The success of this synthesis hinges on careful control of reaction conditions, particularly temperature and the exclusion of moisture.
References
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Material Safety Data Sheet - 2,5-dichloro aniline 98% . Oxford Lab Fine Chem LLP. 12
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2-Bromopropionyl Chloride | 7148-74-5 . Tokyo Chemical Industry Co., Ltd.
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Production technique for synthesizing 2-bromopropionyl chloride . Google Patents (CN104058953A). 18
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2-Bromopropionyl chloride - SAFETY DATA SHEET . Thermo Fisher Scientific. 15
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2,5-DICHLOROANILINE - Safety Data Sheet . ChemicalBook. 19
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2,5-Dichloroaniline SDS, 95-82-9 Safety Data Sheets . ECHEMI. 13
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2-Bromopropionyl chloride technical grade 7148-74-5 . Sigma-Aldrich. 11
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Propanil (Ref: FW 734) . AERU, University of Hertfordshire. 3
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